5-Benzyl-2,4-diaminopyrimidine

Description

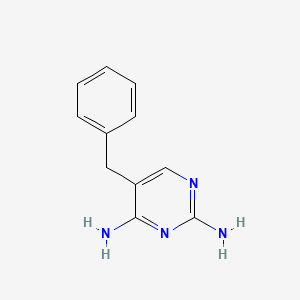

Structure

3D Structure

Properties

IUPAC Name |

5-benzylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPZVBGIPQQTQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223436 |

Source

|

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-45-1 |

Source

|

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Benzyl-2,4-diaminopyrimidine: A Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-2,4-diaminopyrimidine is a pivotal heterocyclic scaffold, forming the core structure of numerous therapeutic agents, most notably as a potent inhibitor of dihydrofolate reductase (DHFR). Its derivatives are integral to the development of antibacterial, antiprotozoal, and anticancer drugs. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and critical insights into reaction mechanisms and optimization. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and characterize this crucial pharmacophore.

Introduction: The Significance of the this compound Scaffold

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore that mimics the binding of folic acid to dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds disrupt cellular replication, leading to their therapeutic effects. The introduction of a benzyl group at the 5-position of the pyrimidine ring significantly enhances the binding affinity and selectivity of these inhibitors for microbial or protozoal DHFR over the mammalian enzyme, a critical factor in minimizing host toxicity.[1]

The seminal work on 5-benzyl-2,4-diaminopyrimidines as antibacterial agents laid the foundation for the development of drugs like trimethoprim.[2] This class of compounds continues to be a subject of intense research for the development of new drugs against opportunistic infections in immunocompromised patients and for overcoming drug resistance.[1][3] The efficient and scalable synthesis of the core scaffold, this compound, is therefore a cornerstone of these research and development efforts.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound and its analogs predominantly relies on the construction of the pyrimidine ring through the condensation of a suitable three-carbon synthon with guanidine. Several variations of this approach have been developed, primarily differing in the choice of the starting three-carbon component. This guide will focus on the most prevalent and practical synthetic strategies.

A generalized workflow for the synthesis is depicted below:

Figure 1: Generalized workflow for the synthesis of this compound.

This guide will delve into two primary, field-proven synthetic routes:

-

Route 1: From α-(Alkoxymethyl)cinnamonitrile Derivatives

-

Route 2: From Phenylacetonitrile and a One-Carbon Synthon

A comparative analysis of these routes is presented in the following table:

| Synthetic Route | Key Starting Materials | Key Reagents | Advantages | Disadvantages |

| Route 1 | Substituted Cinnamonitrile | Guanidine, Alkali Metal Alkoxide | Well-established, Good yields for substituted analogs.[4] | May require multi-step preparation of the cinnamonitrile starting material. |

| Route 2 | Phenylacetonitrile | Dimethylformamide dimethyl acetal (DMFDMA), Guanidine | More convergent, Potentially fewer steps.[5] | The intermediate can be sensitive, and reaction conditions may require careful optimization. |

Detailed Synthetic Protocols

Route 1: Synthesis via α-(Alkoxymethyl)cinnamonitrile

This classical and robust method involves the reaction of an appropriately substituted α-(alkoxymethyl)cinnamonitrile with guanidine in the presence of a strong base. The following protocol is adapted from established procedures for substituted analogs and provides a reliable pathway to the target compound.[4]

Figure 2: Workflow for the synthesis of this compound via Route 1.

Experimental Protocol:

Step 1: Preparation of the Intermediate Reaction Mixture

-

To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol) in 2-methoxyethanol, add α-(methoxymethyl)cinnamonitrile.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) at 90-100°C for 2-4 hours. This step generates a mixture of the corresponding enol ether and diacetal in situ.[4]

Step 2: Cyclocondensation with Guanidine

-

To the reaction mixture from Step 1, add guanidine hydrochloride.

-

Increase the temperature to 110-120°C and reflux for 2-3 hours. During this time, methanol is typically removed from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion.[4]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Step 3: Work-up and Purification

-

Treat the residue with water and stir to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water to remove inorganic salts.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide/water, to yield pure this compound.[4]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The initial reaction with the alkali metal alkoxide is sensitive to moisture, which can lead to side reactions and reduced yields. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.[4]

-

In Situ Generation of Guanidine: Guanidine is a strong base and is often generated in situ from its more stable salt (e.g., guanidine hydrochloride) by the alkali metal alkoxide present in the reaction mixture.

-

Removal of Methanol: The removal of methanol during the cyclocondensation step shifts the equilibrium towards the formation of the pyrimidine ring, thereby increasing the reaction yield.[4]

Route 2: Synthesis from Phenylacetonitrile and Dimethylformamide Dimethyl Acetal (DMFDMA)

This more convergent approach utilizes readily available starting materials and can be advantageous in terms of step economy. The key is the formation of an enaminonitrile intermediate by the reaction of phenylacetonitrile with DMFDMA, which then undergoes cyclocondensation with guanidine.[5][6]

Figure 3: Workflow for the synthesis of this compound via Route 2.

Experimental Protocol:

Step 1: Formation of β-Dimethylamino-α-phenylacrylonitrile

-

A mixture of phenylacetonitrile and dimethylformamide dimethyl acetal (DMFDMA) is heated, typically in a high-boiling solvent like dimethylformamide (DMF) or xylene, or neat.

-

The reaction progress can be monitored by the evolution of methanol. The reaction is typically driven to completion by distilling off the methanol.

Step 2: Cyclocondensation with Guanidine

-

The crude enaminonitrile intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or isopropanol.

-

Guanidine (or a guanidine salt with a base like sodium ethoxide) is added to the solution.

-

The mixture is heated to reflux for several hours until the reaction is complete (as monitored by TLC or LC-MS).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

DMFDMA as a One-Carbon Synthon: DMFDMA serves as a convenient and reactive one-carbon electrophile that also introduces the dimethylamino group, which acts as a good leaving group in the subsequent cyclization step.[5]

-

Base-Catalyzed Cyclization: The cyclocondensation with guanidine is typically carried out in the presence of a base to deprotonate guanidine and facilitate its nucleophilic attack on the enaminonitrile.

-

Solvent Choice: The choice of solvent for the cyclization step is important. Alcohols are commonly used as they are good solvents for both the intermediate and guanidine, and the corresponding alkoxide can be used as the base.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₄ |

| Molecular Weight | 200.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Data for substituted analogs suggest a melting point in the range of 180-230°C.[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Expected signals would include aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the pyrimidine C6-H, a singlet for the benzylic CH₂ protons, and broad singlets for the two amino groups (NH₂).

-

¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbon atoms of the pyrimidine ring and the benzyl group.

-

IR (KBr): Characteristic peaks would include N-H stretching vibrations for the amino groups (around 3100-3500 cm⁻¹), C-H stretching for the aromatic and benzylic groups, and C=N and C=C stretching vibrations of the pyrimidine and benzene rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several reliable routes available to researchers. The choice of a particular synthetic strategy will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. The methods outlined in this guide, particularly the adaptation of the cinnamonitrile route, provide a solid foundation for the efficient production of this important pharmaceutical building block.

Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as catalytic and one-pot procedures, to further streamline the synthesis of this compound and its derivatives. The continued exploration of new analogs based on this core scaffold holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- Hoffmann-La Roche (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.

- Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as antibacterial agents. I. Synthesis and antibacterial activity in vitro. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1103–1123.

- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-217.

- Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726–1736.

- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular Pharmacology, 1(2), 126–136.

-

PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 5. new.zodml.org [new.zodml.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-2,4-diaminopyrimidine

Abstract

5-Benzyl-2,4-diaminopyrimidine is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry. Its structure, featuring a pyrimidine core substituted with two amino groups and a benzyl moiety, is pivotal to its biological activity, primarily as an inhibitor of dihydrofolate reductase (DHFR). This technical guide provides an in-depth exploration of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, synthesis methodologies, chemical reactivity, and analytical characterization, offering field-proven insights and detailed protocols to support further research and application.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine moiety is a privileged pharmacophore, renowned for its role in the development of potent and selective enzyme inhibitors.[1] this compound, in particular, has garnered significant attention as a "nonclassical" lipophilic antifolate, capable of passive diffusion into cells to exert its biological effect.[1] Its structural similarity to the pteridine ring of folic acid allows it to competitively inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for DNA synthesis and cellular replication.[2] This mechanism is the cornerstone of its antibacterial activity and has been extensively explored in the development of antimicrobial agents.[3][4] The versatility of this scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile for enhanced potency and selectivity against various pathogens.[5]

Molecular Structure and Physicochemical Properties

The chemical identity and biological behavior of this compound are dictated by its unique molecular architecture, which combines a polar, hydrogen-bonding diaminopyrimidine ring with a nonpolar, aromatic benzyl group.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data

The compound's physical properties are a direct consequence of its structure. The presence of two amino groups facilitates strong intermolecular hydrogen bonding, contributing to its crystalline nature and relatively high melting point.[3] The benzyl group imparts hydrophobic character, influencing its solubility profile.[3]

| Property | Value | Reference |

| CAS Number | 7319-45-1 | [6] |

| Molecular Formula | C₁₁H₁₂N₄ | [6] |

| Molecular Weight | 200.24 g/mol | [6] |

| Melting Point | 194-196 °C | [3] |

| Boiling Point | ~459.7 ± 37.0 °C (Predicted) | [3] |

| Density | ~1.252 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [6] |

| XLogP3 | 1.6 | [6] |

| Solubility | Moderate in water; Soluble in DMSO, DMF, Methanol, Ethanol | [3] |

Synthesis Strategies: A Practical Approach

The construction of the this compound core is most commonly achieved through a condensation reaction between a β-substituted cinnamonitrile derivative and guanidine. This approach offers a convergent and efficient pathway to the target molecule.

General Synthesis Workflow

The synthesis involves the reaction of an α-alkoxymethylcinnamonitrile with an alkali metal alkoxide, followed by in-situ cyclization with guanidine.[7] This method is robust and can be adapted for various substituted benzylpyrimidines.

Caption: General workflow for the synthesis of 5-benzyl-2,4-diaminopyrimidines.

Detailed Experimental Protocol

This protocol is a representative example adapted from established literature for the synthesis of substituted 5-benzyl-2,4-diaminopyrimidines.[7]

Materials:

-

Substituted α-alkoxymethylcinnamonitrile (1.0 eq)

-

Sodium methoxide (NaOMe) or freshly prepared from Sodium metal in Methanol

-

2-Methoxyethanol (solvent)

-

Guanidine hydrochloride (1.2-1.5 eq)

-

Ethanol

-

Water

-

Acetone

Procedure:

-

Intermediate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-alkoxymethylcinnamonitrile in 2-methoxyethanol.

-

Add sodium methoxide to the solution. The causality here is the use of a strong base to generate the nucleophilic enolate/enol ether intermediate from the cinnamonitrile.

-

Heat the mixture at 90-95°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step is self-validating; the disappearance of the starting material spot on TLC indicates completion.

-

Cyclization: To the resulting mixture, add guanidine hydrochloride.

-

Increase the temperature to reflux (approx. 120-125°C) and maintain for 1.5-2 hours. During this step, methanol is often removed using a Dean-Stark trap to drive the equilibrium towards product formation.

-

Work-up and Isolation: After cooling, remove the 2-methoxyethanol under reduced pressure (in vacuo).

-

Treat the residue with a mixture of ethanol and water and stir at 60°C for 30 minutes to dissolve impurities.

-

Cool the mixture to a low temperature (e.g., -10°C) to precipitate the product.

-

Purification: Collect the solid product by filtration. Wash the filter cake sequentially with water and then with cold acetone to remove residual solvents and impurities.

-

Drying: Dry the purified product in a vacuum oven at 80°C overnight to yield the final 2,4-diamino-5-(substituted benzyl)-pyrimidine. Purity can be confirmed by HPLC and melting point analysis.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of its two amino groups and the aromatic nature of the pyrimidine and benzyl rings. These reactive sites are the handles for synthetic modifications aimed at optimizing biological activity.

Caption: Key reaction types for this compound.

The amino groups can readily participate in nucleophilic substitution and condensation reactions.[3] For instance, reaction with alkyl halides or acyl chlorides allows for the introduction of various substituents. Furthermore, the basic nature of the amino groups and ring nitrogens allows for the formation of salts with acids, which can be advantageous for improving aqueous solubility and formulation.[3] For derivatization of the benzyl ring, palladium-catalyzed cross-coupling reactions like the Suzuki coupling can be employed on a pre-halogenated version of the benzyl moiety to introduce new aryl or heteroaryl groups.[8]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals. The five aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.2-7.4 ppm region. The methylene (CH₂) protons linking the two rings resonate as a singlet around δ 3.5-4.0 ppm. The two amino groups (NH₂) give rise to broad singlet signals between δ 5.5-7.0 ppm, with their exact position being dependent on solvent and concentration.[3]

-

¹³C NMR: The carbon spectrum shows signals for all eleven unique carbons. The pyrimidine ring carbons attached to the amino groups (C-2 and C-4) are found downfield at δ 160-165 ppm. The C-6 carbon appears around δ 155-160 ppm, and the substituted C-5 is observed at δ 105-115 ppm. The methylene carbon signal is typically around δ 30-35 ppm, while the phenyl ring carbons resonate in the δ 125-140 ppm range.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound and quantifying impurities. A reversed-phase method is typically employed.

Representative HPLC Protocol: This protocol is based on general methods for analyzing related diaminopyrimidine compounds and can be optimized as needed.[9][10]

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm particle size). The C18 stationary phase provides excellent retention and separation for the moderately polar analyte.

-

Mobile Phase: A gradient elution is often preferred for separating the main peak from potential impurities.

-

Mobile Phase A: 0.1% Phosphoric Acid or 20mM KH₂PO₄ in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-45 °C. Controlling the temperature ensures reproducible retention times.

-

Detection Wavelength: 210 nm or 254 nm, where the pyrimidine chromophore exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1-2 mg/mL in a suitable diluent, such as a 1:1 mixture of acetonitrile and water.[9] The diluent choice is critical for ensuring sample solubility and compatibility with the mobile phase.

-

-

Analysis:

-

Inject the prepared sample. The purity is typically calculated using the area percentage method from the resulting chromatogram, assuming all components have a similar response factor at the chosen wavelength. This method is self-validating as system suitability parameters (e.g., peak tailing, theoretical plates) must be met before analysis.

-

Conclusion

This compound remains a molecule of high interest for drug discovery and development. Its chemical properties—governed by the interplay between the diaminopyrimidine core and the benzyl substituent—provide a robust and versatile platform for creating novel therapeutics. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is fundamental for any researcher aiming to exploit the full potential of this important chemical scaffold. The provided protocols and data serve as a validated starting point for laboratory investigation, empowering scientists to innovate with confidence and scientific integrity.

References

- Hoffmann-La Roche Inc. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S. Patent 4,115,650.

- Zhang, X., et al. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Chinese Patent CN114965738A.

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Molecules, 26(16), 4983. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81752, 2,4-Diamino-5-benzylpyrimidine. PubChem. Available at: [Link]

-

RCSB PDB. (n.d.). Diaminopyrimidine. PDB-101. Available at: [Link]

- Wellcome Foundation. (1969). PROCESS FOR THE PREPARATION OF 2,4-DIAMINO-5-BENZYL-PYRIMIDINES. German Patent DE1445176B2.

-

Kovalyova, A. G., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(10), 5269-5274. Available at: [Link]

-

Harris, M. T., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37827-37837. Available at: [Link]

-

Rosowsky, A., Forsch, R. A., & Queener, S. F. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726-1736. Available at: [Link]

-

Chen, C. H., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2999. Available at: [Link]

-

Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. (1962). 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1103-1123. Available at: [Link]

-

Cicek, S., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(4), 336-342. Available at: [Link]

- Degussa. (1981). Process for the preparation of 2,4-diaminopyrimidine. European Patent EP0028316A1.

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 7319-45-1 [smolecule.com]

- 4. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Benzyl-2,4-diaminopyrimidine

Abstract

The 5-benzyl-2,4-diaminopyrimidine scaffold is a cornerstone in the development of antimicrobial agents. Its mechanism of action is primarily centered on the potent and selective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. By competitively binding to the bacterial DHFR active site, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. This interruption ultimately halts DNA synthesis and cell growth, leading to a bacteriostatic effect. This guide provides a comprehensive exploration of this mechanism, detailing the molecular interactions, the basis for prokaryotic selectivity, downstream cellular consequences, and the experimental protocols used to validate this activity.

Introduction: The Central Role of the Folate Pathway

The this compound structure is the core component of a class of drugs known as antifolates. The most prominent member of this family is Trimethoprim, a synthetic, broad-spectrum antibiotic widely used in clinical practice.[1] These compounds are classified as non-classical antifolates because they are lipophilic and can enter cells through passive diffusion, unlike classical antifolates (e.g., methotrexate) which require active transport.[2]

The therapeutic efficacy of this chemical class stems from its ability to target the folate biosynthesis pathway, a process essential for the survival of most prokaryotic and eukaryotic cells.[2][3] Bacteria, unlike their mammalian hosts, must synthesize their own folate de novo, making the enzymes in this pathway attractive targets for selective antimicrobial therapy.[4]

The Primary Target: Dihydrofolate Reductase (DHFR)

The key molecular target for this compound and its analogues is Dihydrofolate Reductase (DHFR), a ubiquitous enzyme with the E.C. number 1.5.1.3.[3]

2.1. Biological Function of DHFR

DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][5] THF and its derivatives, collectively known as folates, are essential one-carbon carriers in a variety of crucial biosynthetic reactions.[6][7] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which has catastrophic consequences for the cell.[7][8]

2.2. Downstream Consequences of DHFR Inhibition

The depletion of THF blocks the synthesis of several fundamental cellular components[8][9]:

-

Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2] Lack of thymidylate is a primary factor that disrupts DNA replication and ceases cell growth.[8]

-

Purine Synthesis: Folate derivatives are required for the de novo synthesis of purines (adenine and guanine), which are building blocks for both DNA and RNA.[7]

-

Amino Acid Synthesis: The synthesis of amino acids such as methionine and glycine is dependent on THF-mediated one-carbon transfers.[7][8]

This multi-pronged disruption of essential metabolic pathways explains the potent bacteriostatic effect of DHFR inhibitors.[4]

}

Figure 1: The bacterial folate pathway and points of inhibition.

Molecular Mechanism of Inhibition

5-Benzyl-2,4-diaminopyrimidines act as competitive inhibitors of DHFR.[7][8] They are structural analogues of the pteridine portion of the natural substrate, DHF, allowing them to bind to the enzyme's active site.[7]

3.1. Binding and Selectivity

The high affinity and, crucially, the selectivity of these inhibitors for bacterial DHFR over mammalian DHFR are the keys to their therapeutic success.[4][8] For example, Trimethoprim binds to bacterial DHFR with thousands of times higher affinity than to its mammalian counterpart.[4][8]

This selectivity arises from subtle but significant differences in the amino acid residues lining the active sites of the respective enzymes.[8] Although a single, definitive explanation for this selectivity remains elusive, structural studies have revealed key interactions. The inhibitor occupies the substrate-binding cavity, and its binding is often enhanced by the presence of the cofactor NADPH, a phenomenon known as cooperativity.[10][11] The difference in the magnitude of this NADPH cooperativity between bacterial and mammalian DHFR is a major factor in the drug's selectivity.[11]

}

Figure 2: Key interactions in the DHFR active site.

Experimental Validation & Protocols

The mechanism of action of this compound derivatives is primarily validated through enzyme inhibition assays. These experiments quantify the inhibitor's potency (e.g., as an IC50 value) against DHFR from different species.

4.1. Protocol: DHFR Enzyme Inhibition Assay (Colorimetric)

This protocol is a standard method for screening DHFR inhibitors by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.[12][13][14]

Objective: To determine the concentration of a this compound compound required to inhibit 50% of DHFR activity (IC50).

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA reader)

-

DHFR Assay Buffer (e.g., Tris buffer, pH 7.5)[15]

-

Recombinant DHFR enzyme (e.g., from E. coli)

-

NADPH stock solution

-

DHF substrate stock solution

-

Test inhibitor (this compound derivative)

-

Positive Control Inhibitor (e.g., Methotrexate or Trimethoprim)[12]

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in DHFR Assay Buffer to create a range of concentrations for testing.

-

Reaction Setup: In a 96-well plate, set up the following wells in duplicate or triplicate:

-

Enzyme Control (EC): 98 µL diluted DHFR enzyme + 2 µL Assay Buffer. This represents 100% enzyme activity.

-

Inhibitor Control (IC): 98 µL diluted DHFR enzyme + 2 µL Positive Control Inhibitor.

-

Test Sample (S): 98 µL diluted DHFR enzyme + 2 µL of each test compound dilution.

-

Background Control (BC): 100 µL Assay Buffer.

-

-

NADPH Addition: Add 40 µL of diluted NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature, protected from light.[12][16]

-

Initiate Reaction: Add 60 µL of diluted DHF substrate to all wells to start the reaction.[12][16] The total reaction volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 340 nm. Measure the absorbance every 30-60 seconds for 10-20 minutes at a constant temperature.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/Δt) for each well.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

}

Figure 3: Workflow for a DHFR inhibition assay.

Quantitative Data & Structure-Activity Relationships

The potency and selectivity of this compound derivatives are highly dependent on the substitution patterns on the benzyl ring.[11][17] Structure-activity relationship (SAR) studies have shown that specific substitutions can dramatically alter the binding affinity for DHFR. For instance, the 3',4',5'-trimethoxy substitution of Trimethoprim is a key feature for its high potency and selectivity.[11]

| Compound | Target Organism | Target Enzyme | IC50 (µM) | Selectivity Index (vs. Human) |

| Trimethoprim | E. coli | DHFR | ~0.005 | >1,000 |

| Trimethoprim | C. parvum | DHFR | ~4.0 | High |

| Pyrimethamine | P. falciparum | DHFR | ~0.0005 | ~2,000 |

| Methotrexate | Human | DHFR | ~0.001 | 1 |

| Compound 6 ¹ | T. gondii | DHFR | Potent | 490 |

Data compiled from various sources for illustrative purposes.[14][18] ¹2,4-Diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine[18]

Conclusion

The this compound scaffold represents a highly successful class of antimicrobial agents. Its mechanism of action is a classic example of targeted enzyme inhibition. By acting as a competitive inhibitor of dihydrofolate reductase, it effectively starves bacteria of essential building blocks for DNA, RNA, and protein synthesis. The profound selectivity for the prokaryotic enzyme over its eukaryotic homologue is the basis for its excellent safety profile and enduring clinical utility. Continued research into the structure-activity relationships of this class promises the development of new analogues to combat emerging drug resistance and to target other pathogens reliant on the folate pathway.

References

-

Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]

-

What is the mechanism of Trimethoprim? Patsnap Synapse. Available at: [Link]

-

What are DHFR inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Dihydrofolate reductase inhibitor. Grokipedia. Available at: [Link]

-

Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. SpringerLink. Available at: [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

Basis of selectivity of antibacterial diaminopyrimidines. PubMed. Available at: [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

-

3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay. Bio-protocol. Available at: [Link]

-

Dihydrofolate Reductase (dfr) and Dihydropteroate Synthase (sul) Gene Mutations in Escherichia coli Trimethoprim-Sulfamethoxazole Resistance. Universitas Indonesia. Available at: [Link]

-

Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]

-

Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. National Center for Biotechnology Information. Available at: [Link]

-

Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]

-

Quantitative structure-selectivity relationships. Comparison of the inhibition of Escherichia coli and bovine liver dihydrofolate reductase by 5-(substituted-benzyl)-2,4-diaminopyrimidines. PubMed. Available at: [Link]

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Center for Biotechnology Information. Available at: [Link]

-

Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed Central. Available at: [Link]

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. National Center for Biotechnology Information. Available at: [Link]

-

An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea. PubMed. Available at: [Link]

-

Inhibition of C. parvum and human DHFRs by di-and tricyclic diaminopyrimidines. ResearchGate. Available at: [Link]

-

5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO. PubMed. Available at: [Link]

-

New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. ACS Publications. Available at: [Link]

-

Tetrahydrofolate: Functions, Inhibitors in Bacteria. StudySmarter. Available at: [Link]

-

2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. PubMed. Available at: [Link]

-

Disrupting folate metabolism reduces the capacity of bacteria in exponential growth to develop persisters to antibiotics. PubMed. Available at: [Link]

-

Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. Available at: [Link]

-

5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. ACS Publications. Available at: [Link]

-

E. coli tetrahydrofolate synthesis and the one-carbon metabolism folate... ResearchGate. Available at: [Link]

-

A role for tetrahydrofolates in the metabolism of iron-sulfur clusters in all domains of life. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. istina.msu.ru [istina.msu.ru]

- 11. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Quantitative structure-selectivity relationships. Comparison of the inhibition of Escherichia coli and bovine liver dihydrofolate reductase by 5-(substituted-benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Guide to Selectivity: 5-Benzyl-2,4-diaminopyrimidine as a Dihydrofolate Reductase Inhibitor

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of antimicrobial and anticancer drug discovery, few molecular frameworks have demonstrated the enduring versatility and clinical significance of the 2,4-diaminopyrimidine core. When appended with a 5-benzyl substituent, this scaffold gives rise to a class of compounds that have fundamentally shaped our approach to targeting dihydrofolate reductase (DHFR), a pivotal enzyme in cellular one-carbon metabolism. This guide provides a comprehensive technical overview of 5-benzyl-2,4-diaminopyrimidines as DHFR inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, structure-activity relationships, and the practical methodologies essential for the evaluation and advancement of these potent therapeutic agents.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are crucial one-carbon donors in a variety of biosynthetic pathways. These pathways are fundamental for the synthesis of purines, thymidylate, and certain amino acids, which are the essential building blocks of DNA, RNA, and proteins.[1] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and repair, and ultimately causing cell death. This makes DHFR an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as bacterial infections and cancer.[1]

The therapeutic utility of DHFR inhibitors hinges on the principle of selective toxicity. While the function of DHFR is conserved across species, subtle yet significant differences exist in the active site architecture of DHFR from different organisms. These structural disparities provide a molecular basis for the design of inhibitors that exhibit a high degree of selectivity for the DHFR of a pathogen or cancer cell over the human enzyme, thereby minimizing host toxicity.[2]

The 5-Benzyl-2,4-diaminopyrimidine Scaffold: A Privileged Inhibitor

The this compound scaffold is a classic example of a "privileged structure" in medicinal chemistry, capable of binding to the active site of DHFR with high affinity. The archetypal member of this class is trimethoprim , a widely used antibacterial agent.[3] The 2,4-diaminopyrimidine ring of these inhibitors mimics the diaminopteridine ring of the natural substrate, DHF, allowing it to form key hydrogen bonding interactions with conserved active site residues.[4] The benzyl substituent extends into a more variable region of the active site, and modifications to this group are the primary determinant of both potency and selectivity.

Mechanism of Action: Competitive Inhibition

5-Benzyl-2,4-diaminopyrimidines act as competitive inhibitors of DHFR. They bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF. This inhibition is often slow and tight-binding, with some compounds exhibiting the characteristics of slow, tight-binding inhibitors. The binding affinity is influenced by the cofactor NADPH, which can enhance the binding of some inhibitors to the enzyme.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, biological evaluation and computational investigation of novel inhibitors of dihydrofolate reductase of opportunistic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 2,4-Diamino-5-Benzylpyrimidines as Dihydrofolate Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-diamino-5-benzylpyrimidine scaffold is a cornerstone in the development of potent and selective inhibitors of dihydrofolate reductase (DHFR). This enzyme plays a critical role in the biosynthesis of essential precursors for DNA synthesis, making it an attractive target for antimicrobial and anticancer therapies. The seminal compound, trimethoprim, a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is a widely used antibacterial agent that exemplifies the therapeutic potential of this chemical class. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, offering insights for the rational design of novel DHFR inhibitors.

The Molecular Target: Dihydrofolate Reductase (DHFR)

DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital one-carbon carrier in the synthesis of thymidylate, purines, and certain amino acids. Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell death.[1] The 2,4-diamino-5-benzylpyrimidines act as competitive inhibitors, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF.

Core Scaffold: The 2,4-Diaminopyrimidine Moiety

The 2,4-diaminopyrimidine ring is the pharmacophore that mimics the pteridine ring of the endogenous substrate, dihydrofolate. The 2,4-diamino substitution is a critical feature that enhances the basicity of the pyrimidine ring, facilitating a crucial interaction with a conserved acidic residue (aspartate in bacterial DHFR, glutamate in vertebrate DHFR) in the enzyme's active site. This interaction is fundamental to the high-affinity binding of these inhibitors.

The Benzyl Group: A Key Determinant of Potency and Selectivity

While the 2,4-diaminopyrimidine core anchors the molecule in the active site, the 5-benzyl group is the primary determinant of both the potency and selectivity of these inhibitors. The substituents on the benzyl ring explore a hydrophobic pocket within the DHFR active site, and subtle changes in their size, shape, and electronic properties can lead to dramatic differences in inhibitory activity against DHFR from different species.[1][2][3]

Quantitative Structure-Activity Relationships (QSAR)

Numerous quantitative structure-activity relationship (QSAR) studies have been conducted to mathematically model the relationship between the physicochemical properties of the benzyl substituents and their inhibitory activity.[2][3][4][5][6] These studies have consistently demonstrated that steric and hydrophobic parameters of the substituents are the most significant factors influencing potency. For instance, in a study on a series of 2,4-diamino-5-(2-X-benzyl)pyrimidines, it was found that bulky, polarizable substituents in the meta and para positions of the benzyl ring tend to enhance inhibitory potency against bacterial DHFR.[1] Conversely, bulky substituents in the ortho position can be detrimental to binding in the bacterial enzyme.[1]

Impact of Benzyl Ring Substitutions on Potency

The nature and position of substituents on the benzyl ring profoundly influence the inhibitory activity. For example, the presence of methoxy groups, as seen in trimethoprim, is known to enhance activity. The strategic placement of these and other functional groups can optimize interactions with the amino acid residues lining the active site. Studies have explored a wide range of substituents, including alkyl, alkoxy, halogen, and carboxyl groups, to probe the SAR of this region.[7][8][9]

Achieving Selectivity: Exploiting Species-Specific Differences in DHFR

The development of clinically useful antimicrobial agents from this class hinges on achieving high selectivity for the pathogenic DHFR over the host (e.g., human) enzyme. This is possible due to subtle differences in the amino acid sequences and, consequently, the three-dimensional structures of DHFR active sites across different species.[1] For example, the active site of bacterial DHFR is generally more accommodating to bulkier substituents than vertebrate DHFR. By carefully designing the substitution pattern on the benzyl ring, it is possible to create compounds that bind tightly to the bacterial enzyme while having a significantly lower affinity for the human enzyme.[7][8][10] This selectivity is crucial for minimizing host toxicity.

The following diagram illustrates the general SAR principles for 2,4-diamino-5-benzylpyrimidines as DHFR inhibitors.

Caption: General Structure-Activity Relationship of 2,4-diamino-5-benzylpyrimidines.

Experimental Evaluation: In Vitro DHFR Enzyme Inhibition Assay

The inhibitory activity of 2,4-diamino-5-benzylpyrimidine derivatives is typically determined using an in vitro enzyme inhibition assay. A standard method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[11]

Experimental Protocol

Materials and Reagents:

-

Purified DHFR enzyme (e.g., from Escherichia coli or human)

-

Test compounds (2,4-diamino-5-benzylpyrimidine derivatives)

-

Positive control inhibitor (e.g., methotrexate or trimethoprim)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds and the positive control in DMSO.

-

Perform serial dilutions of the inhibitors in the assay buffer to achieve a range of final concentrations.

-

Prepare a working solution of the DHFR enzyme in the assay buffer.

-

Prepare a solution of NADPH in the assay buffer.

-

Prepare a solution of DHF in the assay buffer. Keep on ice and protected from light.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.

-

Positive Control Wells: Add assay buffer, the positive control inhibitor at various concentrations, and the DHFR enzyme solution.

-

Negative Control (No Inhibitor) Wells: Add assay buffer, an equivalent volume of DMSO (vehicle control), and the DHFR enzyme solution.

-

Blank Wells: Add assay buffer and the DHFR enzyme solution (no substrate).

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DHF solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates the workflow for the DHFR inhibition assay.

Caption: Workflow for a typical in vitro DHFR inhibition assay.

Conclusion

The 2,4-diamino-5-benzylpyrimidine scaffold remains a highly productive platform for the discovery of novel DHFR inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning the substitutions on the 5-benzyl group, is paramount for the rational design of compounds with improved potency and selectivity. By leveraging insights from QSAR, molecular modeling, and robust in vitro evaluation, researchers can continue to develop new therapeutic agents targeting DHFR for a range of diseases.

References

-

Selassie, C. D., et al. (1998). Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of medicinal chemistry, 41(22), 4261-4272. [Link]

-

Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of medicinal chemistry, 24(7), 818-822. [Link]

-

Selassie, C. D., et al. (1998). Quantitative Structure-Activity Relationships of 2,4-Diamino-5-(2-X-benzyl)pyrimidines versus Bacterial and Avian Dihydrofolate Reductase. Journal of Medicinal Chemistry, 41(22), 4261-4272. [Link]

-

So, S. S., & Richards, W. G. (1992). Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. Journal of medicinal chemistry, 35(17), 3201-3207. [Link]

-

Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]

-

So, S. S., & Richards, W. G. (1992). Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. Journal of medicinal chemistry, 35(17), 3201-3207. [Link]

-

Rosowsky, A., et al. (1999). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of medicinal chemistry, 42(22), 4420-4430. [Link]

-

Blaney, J. M., et al. (1982). A Comparison by QSAR, Crystallography, and Computer Graphics of the Inhibition of Various Dihydrofolate Reductases by 5-(X-Benzyl)-2,4-diamino-pyrimidines. Quantitative Structure-Activity Relationships, 1(1), 23-39. [Link]

-

Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

-

Rosowsky, A., et al. (1998). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of medicinal chemistry, 41(22), 4248-4259. [Link]

-

Davis, S. E., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 11. Quinolylmethyl analogues with basic substituents conveying specificity. Journal of medicinal chemistry, 32(8), 1936-1942. [Link]

-

Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(39), 16957-16970. [Link]

-

Roth, B., et al. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of medicinal chemistry, 32(8), 1949-1958. [Link]

-

Chan, J. H., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. Journal of medicinal chemistry, 32(8), 1942-1949. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis / Journal of Medicinal Chemistry, 1981 [sci-hub.box]

- 6. Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

A Guide to the Spectroscopic Analysis of 5-Benzyl-2,4-diaminopyrimidine: A Predictive and Comparative Approach

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Benzyl-2,4-diaminopyrimidine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development.[1] Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document adopts a predictive and comparative methodology. By leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we present an in-depth projection of the expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical insights into the structural elucidation of this and similar diaminopyrimidine derivatives.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that are foundational in the development of various therapeutic agents, notably as inhibitors of dihydrofolate reductase (DHFR).[1][2][3][4] The structural arrangement of a diaminopyrimidine core linked to a benzyl group is a well-established pharmacophore. The precise characterization of this and related molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide will systematically explore the anticipated outcomes from the most common and powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the predicted spectral features will be explained, grounding the analysis in fundamental chemical principles.

Molecular Structure and Spectroscopic Overview

A logical workflow for the complete spectroscopic characterization of this compound is essential for unambiguous structure confirmation.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the molecular skeleton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following signals. The chemical shifts (δ) are estimated based on typical values for similar structural motifs.[5][6]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.6 - 7.8 | Singlet | 1H | H6 (pyrimidine) | The lone proton on the pyrimidine ring is deshielded by the two adjacent nitrogen atoms. |

| ~ 7.1 - 7.3 | Multiplet | 5H | Phenyl-H | Protons on the unsubstituted benzene ring typically appear in this region. |

| ~ 5.5 - 6.5 | Broad Singlet | 4H | -NH₂ (x2) | Amine protons are often broad due to quadrupole effects and exchange; their chemical shift can vary with solvent and concentration. |

| ~ 3.8 - 4.0 | Singlet | 2H | Benzyl-CH₂ | The methylene protons are adjacent to both the pyrimidine and phenyl rings. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom.

| Predicted δ (ppm) | Assignment | Rationale for Prediction |

| ~ 160 - 165 | C2, C4 (pyrimidine) | Carbons bonded to two nitrogen atoms in a heteroaromatic ring are significantly deshielded. |

| ~ 155 - 160 | C6 (pyrimidine) | The CH carbon of the pyrimidine ring. |

| ~ 138 - 142 | C (quaternary, phenyl) | The carbon of the phenyl ring attached to the benzyl group. |

| ~ 128 - 130 | CH (phenyl) | Aromatic carbons of the benzene ring. |

| ~ 110 - 115 | C5 (pyrimidine) | The quaternary carbon of the pyrimidine ring attached to the benzyl group. |

| ~ 35 - 40 | Benzyl-CH₂ | The aliphatic methylene carbon. |

Experimental Protocol for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons as it slows down the exchange rate, leading to sharper NH peaks.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 0-12 ppm.

-

A relaxation delay of 1-5 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure and connectivity.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₁₁H₁₂N₄), the expected monoisotopic mass is approximately 200.11 Da.[7] In Electron Ionization (EI) mass spectrometry, we anticipate a prominent molecular ion peak (M⁺) at m/z 200.

The fragmentation is likely to be dominated by the cleavage of the benzylic C-C bond, which is the weakest bond in the structure. This would lead to the formation of a stable tropylium cation.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Key Predicted Fragments:

| m/z Value | Proposed Structure | Notes |

| 200 | [C₁₁H₁₂N₄]⁺˙ | Molecular Ion (M⁺) |

| 199 | [M-H]⁺ | Loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | Tropylium cation, often the base peak for benzyl-containing compounds.[8][9] |

Experimental Protocol for MS Analysis

-

Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile at a low concentration (~1 µg/mL). For EI-MS, a direct insertion probe can be used for solid samples.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which helps in confirming the elemental composition.

-

Ionization: EI is a "hard" ionization technique that induces fragmentation and is excellent for structural analysis. ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ (m/z 201) with minimal fragmentation, confirming the molecular weight.

-

Data Acquisition: Acquire data in full scan mode. If using a tandem mass spectrometer (MS/MS), the molecular ion can be isolated and fragmented to provide more detailed structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3450 - 3150 | N-H Stretch | Primary Amine (-NH₂) | A pair of bands is expected, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[10] |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic of C-H bonds on the pyrimidine and phenyl rings.[11] |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Corresponding to the benzyl -CH₂- group.[11] |

| 1650 - 1580 | C=N & C=C Stretch | Pyrimidine & Phenyl Rings | Multiple sharp bands are expected from the stretching vibrations within the aromatic rings. |

| 1640 - 1560 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino groups. |

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Absorption

The conjugated system of the diaminopyrimidine ring and the attached benzyl group will give rise to characteristic UV absorptions. Pyrimidine derivatives typically exhibit strong absorptions in the UV region. For a related pyrimidine derivative, a λₘₐₓ of 275 nm was observed.[6] It is reasonable to predict a similar absorption maximum for this compound.

-

Predicted λₘₐₓ: ~270 - 280 nm

-

Rationale: This absorption corresponds to π → π* electronic transitions within the conjugated pyrimidine and benzene ring systems.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration. Perform serial dilutions to obtain a solution with an absorbance value within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a blank reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Retrieved from [Link]

-

Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. Retrieved from [Link]

-

MDPI. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChem. (n.d.). Pyrimethamine. Retrieved from [Link]

-

Rosowsky, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. Retrieved from [Link]

-

Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

-

Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogs of trimethoprim. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. Retrieved from [Link]

-

Yuthavong, Y., et al. (2012). Evaluation of the Activities of Pyrimethamine Analogs against Plasmodium vivax and Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase Using In Vitro Enzyme Inhibition and Bacterial Complementation Assays. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

ResearchGate. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]

-

Duch, D. S., et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research. Retrieved from [Link]

-